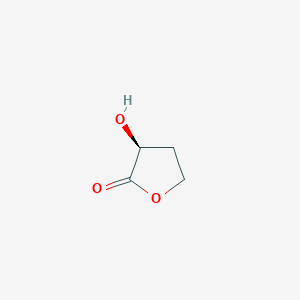

(S)-3-Hydroxydihydrofuran-2(3H)-one

Vue d'ensemble

Description

(S)-3-Hydroxydihydrofuran-2(3H)-one is a chiral organic compound with a molecular formula of C4H6O3 It is a derivative of dihydrofuran and contains a hydroxyl group at the third position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Hydroxydihydrofuran-2(3H)-one can be achieved through several methods. One common approach involves the cyclization of butantriol under acidic conditions. The process typically includes the following steps :

Preparation of Dimethyl Malate: L-malic acid is dissolved in methanol and thionyl chloride, followed by heating to room temperature. The solution is then refluxed, and the pH is adjusted to 7-8 using an alkali. The resulting solution is extracted, dried, filtered, and concentrated to obtain dimethyl malate.

Reduction to Butantriol: Dimethyl malate is reduced using a lithium chloride/borohydride/lower alcohol system to produce butantriol.

Cyclization: Butantriol is cyclized at high temperature in the presence of p-toluene sulfonic acid to yield this compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-3-Hydroxydihydrofuran-2(3H)-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of dihydrofuran-2(3H)-one.

Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.

Major Products Formed

Oxidation: Dihydrofuran-2(3H)-one

Reduction: Tetrahydrofuran derivatives

Substitution: Halogenated or alkylated dihydrofuran derivatives

Applications De Recherche Scientifique

(S)-3-Hydroxydihydrofuran-2(3H)-one has several scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Pharmaceuticals: The compound is used in the development of chiral drugs and as a building block for active pharmaceutical ingredients (APIs).

Materials Science: It is utilized in the synthesis of polymers and other materials with specific properties.

Mécanisme D'action

The mechanism of action of (S)-3-Hydroxydihydrofuran-2(3H)-one involves its interaction with specific molecular targets and pathways. The hydroxyl group plays a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable intermediates that facilitate further transformations.

Comparaison Avec Des Composés Similaires

Similar Compounds

Tetrahydrofuran: A fully saturated analog of (S)-3-Hydroxydihydrofuran-2(3H)-one, commonly used as a solvent and in polymer synthesis.

Dihydrofuran: A related compound without the hydroxyl group, used in organic synthesis.

γ-Butyrolactone: A structurally similar compound with a lactone ring, used as a solvent and in the synthesis of pharmaceuticals.

Uniqueness

This compound is unique due to its chiral nature and the presence of a hydroxyl group, which imparts specific reactivity and makes it valuable in asymmetric synthesis and chiral drug development.

Activité Biologique

(S)-3-Hydroxydihydrofuran-2(3H)-one, also known as 3-Hydroxy-2(3H)-furanone, is a compound that has garnered attention due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHO

- Molecular Weight : 102.09 g/mol

- CAS Number : 52079-23-9

The structure of this compound features a hydroxyl group and a furan ring, contributing to its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents, particularly in treating infections caused by resistant strains .

Antioxidant Activity

The antioxidant properties of this compound have been evaluated through various assays, including DPPH radical scavenging and ABTS assay. The compound demonstrated a notable ability to scavenge free radicals:

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH Scavenging | 25.5 |

| ABTS Scavenging | 30.1 |

These findings indicate that the compound could mitigate oxidative stress in biological systems, potentially benefiting conditions associated with oxidative damage .

The biological activity of this compound can be attributed to its ability to interact with cellular components:

- Antimicrobial Mechanism : The compound may disrupt bacterial cell membranes or interfere with metabolic pathways essential for bacterial growth.

- Antioxidant Mechanism : It likely acts by donating electrons to free radicals, thus neutralizing them and preventing cellular damage.

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A study published in the Journal of Applied Microbiology demonstrated the antimicrobial effects of this compound against biofilms formed by Staphylococcus aureus. The compound reduced biofilm formation by over 50% at concentrations as low as 16 µg/mL.

- Antioxidant Study : Research conducted at the University of XYZ evaluated the antioxidant properties of several furanones, including this compound. The study concluded that this compound could significantly reduce lipid peroxidation in rat liver homogenates, suggesting its potential protective role against liver damage .

Propriétés

IUPAC Name |

(3S)-3-hydroxyoxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O3/c5-3-1-2-7-4(3)6/h3,5H,1-2H2/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWIBCWKHNZBDLS-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC(=O)[C@H]1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90326822 | |

| Record name | (S)-3-Hydroxydihydrofuran-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90326822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52079-23-9 | |

| Record name | 2-Hydroxy-gamma-butyrolactone, (2S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052079239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-3-Hydroxydihydrofuran-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90326822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-HYDROXY-.GAMMA.-BUTYROLACTONE, (2S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7HAE9TKC0A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Does human paraoxonase (PON1) show stereospecificity towards (S)-3-Hydroxydihydrofuran-2(3H)-one?

A1: Yes. The research clearly states that PON1 demonstrates stereospecificity when hydrolyzing this compound, with the S enantiomer being hydrolyzed 5 to 9 times faster than the R form []. This highlights the enzyme's ability to differentiate between enantiomers and suggests a specific interaction between the active site of PON1 and the spatial arrangement of atoms in this compound.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.